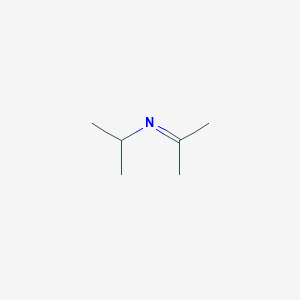

2-Propanamine, N-(1-methylethylidene)-

Description

Significance of Imine Chemistry in Contemporary Organic Synthesis and Chemical Transformations

Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental functional groups in modern organic synthesis. wikipedia.org Their importance stems from their versatile reactivity, serving as key intermediates in a multitude of chemical transformations. They are the nitrogen analogues of aldehydes and ketones, typically formed through the condensation reaction between a primary amine and a carbonyl compound. masterorganicchemistry.com This reaction is a reversible process, often requiring the removal of water to drive the equilibrium towards the imine product. wikipedia.org

The electrophilic carbon atom and the nucleophilic nitrogen atom of the imine bond allow for a wide range of reactions. Imines participate in nucleophilic additions, reductions to form amines, and cycloaddition reactions. wikipedia.orgwikiwand.com For instance, they are precursors in the synthesis of various heterocyclic compounds like β-lactams (via the Staudinger synthesis) and tetrahydropyridines (via the Imine Diels-Alder reaction). wikipedia.org Furthermore, the reduction of imines is a crucial route to synthesizing chiral amines, which are prevalent in many pharmaceuticals. wikiwand.com The ability of the imine nitrogen to act as a Lewis base also makes these compounds valuable as ligands in coordination chemistry and catalysis.

Historical Trajectories and Milestones in the Development of Imine Chemistry Research

The foundation of imine chemistry was laid in the 19th century. The synthesis of compounds containing the C=N functionality, which would later be known as Schiff bases, was first reported by Hugo Schiff in 1864. These compounds were formed via the condensation of primary amines with carbonyl compounds. testbook.combyjus.com

The term "imine" itself was introduced later, in 1883, by the German chemist Albert Ladenburg. wikipedia.orgtestbook.combyjus.com Over the decades, the understanding of imine structure, reactivity, and utility has grown immensely. Key milestones include the development of various named reactions involving imines, such as the Povarov reaction for quinoline (B57606) synthesis and the aza-Baylis-Hillman reaction. wikipedia.org The publication of comprehensive reviews, such as "The Chemistry of Imines" in 1963, helped to consolidate knowledge and spur further investigation into this compound class. acs.org Contemporary research continues to build on this historical foundation, exploring new catalytic systems and applications in materials science and molecular recognition.

Structural Classification and Nomenclature within the Imine Class, with Specific Reference to N-(1-methylethylidene)-2-Propanamine

Imines are broadly classified based on the substituents attached to the carbon and nitrogen atoms of the C=N double bond. wikipedia.org A primary distinction is made between aldimines, derived from aldehydes (RCH=NR'), and ketimines, derived from ketones (R₂C=NR'). wikipedia.orgiupac.org Further classification depends on the nature of the group on the nitrogen atom. If the nitrogen is bonded to a hydrocarbyl group (and not hydrogen), the imine is often referred to as a Schiff base. testbook.combyjus.com

N-(1-methylethylidene)-2-propanamine fits into this classification system as a ketimine , as it is formed from the condensation of a ketone (acetone) and a primary amine (isopropylamine). It is also a secondary ketimine. testbook.com The structural arrangement features an sp²-hybridized carbon and nitrogen atom forming the double bond, resulting in a planar geometry around the core C=N group. wikipedia.org

The nomenclature for this compound can vary depending on the system used:

Chemical Abstracts Service (CAS) Name: 2-Propanamine, N-(1-methylethylidene)-

IUPAC Name: N-propan-2-ylpropan-2-imine nih.gov

Synonyms: N-Isopropylisopropylideneamine, N-Isopropylacetonimine, Acetone (B3395972) isopropylimine

The molecular formula is C₆H₁₃N.

Table 1: Properties of N-(1-methylethylidene)-2-Propanamine

Overview of Key Research Paradigms and Directions for N-(1-methylethylidene)-2-Propanamine

Current research involving N-(1-methylethylidene)-2-propanamine and related imines focuses on several key areas. A major paradigm is its application in coordination chemistry . The nitrogen atom of the imine group functions as a Lewis base, enabling it to act as a ligand that can coordinate with metal ions. This property is exploited in the development of novel catalytic systems for various organic transformations.

The compound also serves as a versatile synthetic intermediate . It can undergo a variety of chemical reactions, including reduction to form secondary amines, oxidation, and substitution reactions. These transformations make it a valuable building block for constructing more complex molecules. guidechem.com

Furthermore, the fundamental principles of its formation and reactivity are central to the study of molecular recognition and the design of functional molecular systems. Research explores its potential use in creating molecular switches and sensors. While outside the direct scope of this article, it is also noted that studies have investigated the biological activities of this compound, such as its antimicrobial and cytotoxic properties.

Table 2: Chemical Identifiers for N-(1-methylethylidene)-2-Propanamine

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(2)7-6(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJOAMOXKLJGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186941 | |

| Record name | 2-Propanamine, N-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3332-08-9 | |

| Record name | 2-Propanamine, N-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N-(1-methylethylidene)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (propan-2-yl)(propan-2-ylidene)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Studies of N 1 Methylethylidene 2 Propanamine

Nucleophilic Addition Reactions: Alkylation, Acylation, and Organometallic Additions to the Imine Carbon

The carbon-nitrogen double bond in N-(1-methylethylidene)-2-propanamine is polarized, rendering the imine carbon electrophilic and susceptible to attack by nucleophiles. However, the presence of two isopropyl groups introduces significant steric hindrance around the C=N bond, which modulates its reactivity compared to less substituted imines.

Alkylation: The direct alkylation of the imine carbon is challenging. While amines readily undergo N-alkylation with alkyl halides, the analogous C-alkylation of the imine is less common. masterorganicchemistry.comucalgary.cawikipedia.org The reaction, if it were to proceed, would involve the attack of an organometallic reagent on the imine carbon, followed by trapping of the resulting amide anion. More commonly, alkylation is achieved through the deprotonation of the α-carbon to the imine, followed by reaction with an alkyl halide, a reaction pathway not within the scope of this section.

Acylation: The acylation of N-(1-methylethylidene)-2-propanamine at the imine carbon is not a typical reaction. The more likely pathway for the reaction of an acyl chloride with this imine would be N-acylation if the imine were to act as a base, or more plausibly, hydrolysis of the imine followed by acylation of the resulting isopropylamine (B41738). chemguide.co.ukchemguide.co.uk The reaction between acyl chlorides and primary or secondary amines to form amides is a well-established nucleophilic addition-elimination reaction. chemguide.co.ukchemguide.co.ukderpharmachemica.com

Organometallic Additions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the imine carbon represents a key method for the formation of new carbon-carbon bonds. ucalgary.ca This reaction is analogous to the addition of these reagents to ketones and aldehydes. The nucleophilic carbon of the organometallic reagent attacks the electrophilic imine carbon, leading to the formation of a magnesium or lithium salt of an amide. Subsequent hydrolysis of this intermediate yields a new, more substituted amine. The steric hindrance of N-(1-methylethylidene)-2-propanamine would likely require more forcing conditions for this reaction to proceed efficiently. nih.gov

Table 1: Representative Nucleophilic Addition Reactions to Imines

| Reaction Type | Nucleophile | General Product | Notes |

| Organometallic Addition | Grignard Reagent (R-MgX) | Secondary or Tertiary Amine | The reaction with N-(1-methylethylidene)-2-propanamine would yield a tertiary amine after hydrolysis. Steric hindrance can affect the reaction rate. |

| Organometallic Addition | Organolithium Reagent (R-Li) | Secondary or Tertiary Amine | Organolithium reagents are generally more reactive than Grignard reagents and may overcome some steric hindrance. nih.gov |

| Cyanide Addition | HCN or TMS-CN | α-Aminonitrile | A classic reaction for the synthesis of α-amino acids after hydrolysis of the nitrile. |

Reduction Methodologies: Catalytic Hydrogenation, Hydride Reductions, and Reductive Amination Pathways

The reduction of the imine functionality in N-(1-methylethylidene)-2-propanamine to the corresponding secondary amine, diisopropylamine (B44863), is a fundamental transformation. This can be achieved through several methodologies.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. masterorganicchemistry.comillinois.eduyoutube.com The reaction typically proceeds via syn-addition of hydrogen across the C=N double bond. For N-(1-methylethylidene)-2-propanamine, catalytic hydrogenation would yield diisopropylamine. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the efficiency of the reduction. nih.gov

Hydride Reductions: Complex metal hydrides are common reagents for the reduction of imines. youtube.com Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is effective for the reduction of aldehydes, ketones, and imines. researchgate.netuni.eduorganic-chemistry.orgyoutube.com Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and will also readily reduce imines. researchgate.netmdpi.com Due to its high reactivity, LiAlH4 reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or THF. researchgate.net

Reductive Amination Pathways: N-(1-methylethylidene)-2-propanamine is an intermediate in the reductive amination of acetone (B3395972) with isopropylamine. masterorganicchemistry.com In a one-pot reductive amination, the amine and ketone are mixed in the presence of a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN).

Table 2: Comparison of Reducing Agents for Imine Reduction

| Reagent | General Reactivity | Solvent | Typical Conditions |

| H₂/Pd/C | Reduces C=C, C=N, C=O (except esters/amides) | Alcohols, EtOAc | Room temperature to moderate heat, atmospheric to high pressure |

| NaBH₄ | Reduces aldehydes, ketones, imines | Alcohols, THF | Room temperature |

| LiAlH₄ | Strong, reduces most carbonyls and imines | Anhydrous Ether, THF | 0 °C to reflux, requires aqueous workup |

| NaBH₃CN | Selective for imines in the presence of ketones | Alcohols, MeCN | Mildly acidic pH |

Hydrolysis and Reversion Reactions: Kinetic and Thermodynamic Investigations

The formation of N-(1-methylethylidene)-2-propanamine from acetone and isopropylamine is a reversible condensation reaction. sciencemadness.org The reverse reaction, the hydrolysis of the imine back to the corresponding ketone and amine, is a critical aspect of its chemistry. The position of the equilibrium is dependent on the reaction conditions, particularly the presence of water.

Kinetic Investigations: The rate of hydrolysis of imines is highly dependent on the pH of the solution. libretexts.org The reaction is typically catalyzed by acid. The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, followed by the nucleophilic attack of water. The resulting carbinolamine intermediate then breaks down to the ketone and amine. The steric hindrance from the two isopropyl groups in N-(1-methylethylidene)-2-propanamine is expected to decrease the rate of hydrolysis compared to less hindered imines. uni.edu

Cycloaddition Reactions Involving the Imine Moiety: Pericyclic and [X+Y] Cycloadditions

The C=N double bond of N-(1-methylethylidene)-2-propanamine can potentially participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic compounds.

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. For N-(1-methylethylidene)-2-propanamine to act as a dienophile in a Diels-Alder reaction, it would require a diene partner. The steric bulk and electronic nature of the imine would influence its reactivity.

[X+Y] Cycloadditions: This notation describes the number of atoms from each component that participate in the ring formation. For example, a [2+2] cycloaddition would involve the two atoms of the C=N bond of the imine and two atoms from another unsaturated component to form a four-membered ring. These reactions can sometimes be promoted photochemically. Imines can also participate in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings. The specific reactivity of N-(1-methylethylidene)-2-propanamine in such reactions would need to be experimentally determined, as steric factors would play a significant role.

Rearrangement Reactions: Studies of Nitrogen and Carbon Rearrangements

Rearrangement reactions involve the migration of an atom or group within a molecule. While there are many named rearrangement reactions in organic chemistry, their applicability to N-(1-methylethylidene)-2-propanamine is not widely documented. illinois.eduyoutube.comrsc.org

Reactions such as the Beckmann rearrangement, which involves the conversion of an oxime to an amide, or the Hofmann and Curtius rearrangements, which involve the conversion of amides or acyl azides to amines, are not directly applicable to the structure of N-(1-methylethylidene)-2-propanamine. derpharmachemica.comyoutube.com

The potential for rearrangements involving the migration of one of the isopropyl groups would be a subject for specific mechanistic investigation, likely under acidic or thermal conditions that could promote the formation of cationic intermediates. However, without specific literature precedence, such rearrangements remain speculative.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions Involving N-(1-methylethylidene)-2-Propanamine

In recent years, the use of imines as directing groups in metal-catalyzed C-H functionalization reactions has become a significant area of research. researchgate.netmdpi.comnih.gov In these reactions, the imine is often formed in situ from a ketone or aldehyde and an amine. The nitrogen atom of the imine coordinates to a transition metal catalyst, directing the functionalization to a specific C-H bond, typically at the ortho-position of an aromatic ring or at an unactivated sp3 C-H bond.

While N-(1-methylethylidene)-2-propanamine could potentially be used as a pre-formed imine in such reactions, the literature more commonly describes transient imine directing groups. researchgate.netnih.gov The steric bulk of the N-isopropyl group could influence the geometry of the metallacyclic intermediate and thus the efficiency and selectivity of the C-H functionalization.

Acid-Base Properties and Proton Transfer Mechanisms Relevant to Imine Reactivity

The nitrogen atom in N-(1-methylethylidene)-2-propanamine possesses a lone pair of electrons and is therefore basic. The basicity of this imine is an important factor in its reactivity, particularly in acid-catalyzed reactions like hydrolysis.

Proton Transfer Mechanisms: Proton transfer is a key step in many reactions of imines. As mentioned in the hydrolysis section (3.3), the reaction is initiated by the protonation of the imine nitrogen. libretexts.org The rate of imine formation is also pH-dependent, requiring a delicate balance. libretexts.org At low pH, the amine nucleophile is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. For the reaction of acetone and hydroxylamine, a close analogue, the optimal pH for imine formation is around 4.5. libretexts.org

Thermal and Photochemical Decomposition Pathways: Mechanistic Elucidation of Stability under Varying Conditions

The stability of N-(1-methylethylidene)-2-propanamine, a ketimine, is significantly influenced by thermal and photochemical conditions. Its decomposition pathways involve a series of reactions that lead to the formation of various products, reflecting the inherent reactivity of the carbon-nitrogen double bond.

Thermal Decomposition Pathways

N-(1-methylethylidene)-2-propanamine exhibits limited thermal stability, particularly at room temperature and in the presence of moisture. The primary thermal degradation pathway involves self-condensation and hydrolysis.

Upon standing at room temperature, N-(1-methylethylidene)-2-propanamine, also known as acetone imine, undergoes degradation to form a heterocyclic compound called acetonin. wikipedia.orgechemi.com This process involves the condensation of acetone imine molecules with the elimination of ammonia (B1221849). wikipedia.org The formation of acetonin from acetone and ammonia is a known industrial process, often catalyzed by ammonium (B1175870) halides. google.com

The stability of imines, in general, is highly dependent on the molecular structure and the presence of water. acs.orgchemicalforums.com In aqueous environments, N-(1-methylethylidene)-2-propanamine is susceptible to hydrolysis, readily reverting to its parent compounds, acetone and ammonia. wikipedia.org This reversible reaction is characteristic of imines and can be catalyzed by acidic conditions. chemicalforums.commasterorganicchemistry.comyoutube.com

At elevated temperatures, the thermal decomposition of related nitrogen-containing compounds can lead to the release of various gaseous products. For instance, the thermal decomposition of similar amines can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). mdpi.com While specific high-temperature pyrolysis studies on N-(1-methylethylidene)-2-propanamine are not extensively documented in the public domain, the degradation of analogous compounds like N-Methyl-1,2-ethanediamine is known to proceed through cyclization or the formation of urea (B33335) derivatives. researchgate.net The stability of ketimines can be enhanced under anhydrous conditions, with some derivatives being stable at temperatures as high as 70-90°C for several hours. chemicalforums.com

Table 1: Summary of Known Thermal Decomposition Products and Conditions

| Decomposition Product | Condition | Reaction Type |

| Acetonin | Room Temperature | Self-condensation |

| Acetone | Presence of water | Hydrolysis |

| Ammonia | Presence of water | Hydrolysis |

Photochemical Decomposition Pathways

The study of the photochemical decomposition of N-(1-methylethylidene)-2-propanamine is an area of academic interest, though detailed mechanistic studies for this specific compound are limited. However, research on related imines and other nitrogen-containing compounds provides insight into potential photochemical pathways.

Photolysis has been shown to accelerate imine exchange reactions, suggesting that light can be a significant factor in the transformation of the C=N bond. researchgate.net For related compounds like N-nitrosamines, photolysis in acidic media leads to the photo-elimination of the nitroso group and denitrosation, involving the fission of the nitrogen-nitrogen bond. researchgate.net

Furthermore, the photolysis of N-nitrosodiethylamine, another related amine derivative, demonstrates rapid decay under UV irradiation. researchgate.netnih.gov This process results in the formation of nitrite (B80452) and nitrate (B79036) ions, indicating the breakdown of the nitrogen-containing functional group. researchgate.netnih.gov The photochemical decomposition of acetone, one of the parent molecules of N-(1-methylethylidene)-2-propanamine, has also been a subject of spectroscopic and photochemical studies. rsc.org

While a definitive photochemical degradation mechanism for N-(1-methylethylidene)-2-propanamine is not fully elucidated, it is plausible that exposure to ultraviolet radiation could induce cleavage of the C=N bond or the C-N single bonds, as well as facilitate rearrangements and reactions with surrounding molecules.

Table 2: Potential Photochemical Decomposition Products and Pathways (Inferred from Related Compounds)

| Potential Product/Pathway | Basis of Inference |

| Accelerated Imine Exchange | Studies on general imine photochemistry researchgate.net |

| Nitrite and Nitrate Ions | Photolysis of N-nitrosodiethylamine researchgate.netnih.gov |

| Bond Cleavage (C=N, C-N) | General principles of photochemistry and studies on related compounds |

Applications of N 1 Methylethylidene 2 Propanamine in Advanced Organic Synthesis and Catalysis

Role as a Chiral Auxiliary and Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to control the stereochemical outcome of a reaction, often producing one enantiomer of a chiral molecule selectively. wikipedia.org This is frequently achieved by using a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the reaction before being removed. wikipedia.org

While 2-Propanamine, N-(1-methylethylidene)- is an achiral molecule and thus cannot function as a chiral auxiliary itself, it serves as a fundamental building block in strategies that achieve asymmetry. Its significance lies in its role as a precursor to chiral imines and enamines. When a prochiral ketone or aldehyde is reacted with a chiral amine, or when an achiral aldehyde like propionaldehyde (B47417) is reacted with a chiral amine, the resulting chiral imine can undergo diastereoselective reactions. uoa.gr

For instance, in studies focused on the asymmetric synthesis of aldehydes, chiral amines derived from amino acids have been reacted with aldehydes like octanal (B89490) to form chiral aldimines. uoa.gr The subsequent metalation of these imines to form metalloenamines, followed by alkylation, proceeds with a degree of stereocontrol dictated by the chiral amine component. uoa.gr This process allows for the synthesis of enantiomerically enriched products after the hydrolysis of the imine. uoa.gr Although this example uses different specific reactants, it illustrates the principle by which the core structure of 2-Propanamine, N-(1-methylethylidene)- (an imine from a ketone and an amine) is adapted for asymmetric synthesis by incorporating chirality into the amine or ketone precursor.

Utilization in Protecting Group Chemistry for Amine Functionalities: Advantages and Limitations

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. youtube.com The imine functionality of 2-Propanamine, N-(1-methylethylidene)-, formed by reacting a primary amine with acetone (B3395972), can serve as a protecting group for the amine.

The primary advantage of using the N-(1-methylethylidene) group is the ease of its removal. Imines are generally stable under anhydrous basic and nucleophilic conditions but are susceptible to hydrolysis. Deprotection can typically be achieved under mild aqueous acidic conditions, which cleaves the imine to regenerate the primary amine and acetone. This orthogonality allows for selective deprotection without affecting other protecting groups that are sensitive to different conditions (e.g., hydrogenolysis for Cbz groups or strong acid for Boc groups).

However, this reactivity also presents limitations. The N-(1-methylethylidene) group is not suitable for synthetic routes that involve acidic aqueous steps or certain chromatographic purifications where the acidic nature of the stationary phase (e.g., silica (B1680970) gel) could cause premature deprotection. Its stability is generally lower than that of more robust amide-based protecting groups like Acetyl (Ac) or carbamate-based groups like Boc and Cbz.

Table 1: Comparison of Amine Protecting Groups

| Protecting Group | Structure of Protected Amine | Common Protection Conditions | Common Deprotection Conditions | Stability Profile |

|---|---|---|---|---|

| N-(1-methylethylidene) | R-N=C(CH₃)₂ | R-NH₂ + Acetone, often with a dehydrating agent | Mild aqueous acid (e.g., H₃O⁺, AcOH/H₂O) | Stable to base, nucleophiles, and anhydrous conditions. Labile to aqueous acid. |

| Boc (tert-butoxycarbonyl) | R-NH-C(=O)O-C(CH₃)₃ | R-NH₂ + Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenation, and nucleophiles. Labile to strong acid. |

| Cbz (Carboxybenzyl) | R-NH-C(=O)O-CH₂-Ph | R-NH₂ + Cbz-Cl, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base. Labile to hydrogenolysis and strong reducing agents. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | R-NH-C(=O)O-CH₂-Fmoc | R-NH₂ + Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenation. Labile to basic conditions. organic-chemistry.org |

Precursor to Enamines and Subsequent Transformations to Nitrogen-Containing Heterocycles

Imines, such as 2-Propanamine, N-(1-methylethylidene)-, exist in equilibrium with their tautomeric form, the enamine. This tautomerism is crucial to their synthetic utility, as enamines are excellent carbon nucleophiles. Enamines are widely recognized as versatile precursors for the synthesis of a diverse range of nitrogen-containing heterocycles. orientjchem.orgdntb.gov.ua

The reaction of an enamine, or an imine acting as an enamine precursor, with various electrophiles can initiate cyclization cascades to form stable heterocyclic rings. For example, enamines react with α,β-unsaturated compounds in Michael additions, and with acyl chlorides or anhydrides, to form intermediates that can subsequently cyclize. These transformations are foundational in the synthesis of pyridines, pyrimidines, and other heterocyclic systems. While direct examples involving 2-Propanamine, N-(1-methylethylidene)- in complex heterocycle synthesis are specific to proprietary research, the general reactivity pattern is well-established. The reaction of enamines with dicarbonyl compounds or their equivalents is a classic method for constructing substituted pyridine (B92270) rings.

Table 2: Examples of Heterocycle Synthesis from Enamine Precursors

| Enamine/Imine Source | Electrophilic Partner | Resulting Heterocycle Core | Reaction Type |

|---|---|---|---|

| Enaminone orientjchem.org | Acetylacetone | Pyridine | Condensation/Cyclization |

| Enaminone orientjchem.org | Ethyl acetoacetate | Pyridone | Condensation/Cyclization |

| Imine/Enamine | 1,3-Diketone | Pyridine | Hantzsch-type Synthesis |

| Enamine | α-Halo ketone | Pyrrole | Nucleophilic Substitution/Cyclization |

Ligand Design and Precursor Role in Homogeneous and Heterogeneous Catalysis

In catalysis, ligands coordinate to a metal center and modify its electronic and steric properties, thereby controlling the activity and selectivity of the resulting catalyst. Schiff bases are a prominent class of ligands due to their straightforward synthesis and the ease with which their properties can be tuned.

2-Propanamine, N-(1-methylethylidene)- serves as a precursor to more complex ligands. By starting with chiral amines or by modifying the ketone component, a vast library of chiral Schiff base ligands can be synthesized. These ligands, often featuring additional donor atoms (e.g., hydroxyl or phosphino (B1201336) groups), can chelate to metal centers like copper, palladium, or rhodium. The resulting metal complexes are used as catalysts in a range of transformations, including asymmetric hydrogenations, cyclopropanations, and C-C bond-forming reactions. The imine's nitrogen atom is a key coordination site, and the substituents on both the nitrogen and the imine carbon provide the steric environment necessary to induce selectivity.

Intermediate in Multi-Component Reactions (MCRs) and Cascade Synthetic Processes

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that enable the construction of complex molecules in a single operation, minimizing waste and saving resources. 20.210.105 Imines are frequently generated in situ as key intermediates in such processes.

A common strategy involves the initial condensation of an amine (like isopropylamine) and a ketone (acetone) to form 2-Propanamine, N-(1-methylethylidene)- within the reaction vessel. This imine can then immediately participate in subsequent transformations without being isolated. For example, it can be attacked by a nucleophile in a Mannich-type reaction or act as a component in a [4+2] cycloaddition. In cascade sequences, the formation of the imine can trigger a series of intramolecular events, leading to the rapid assembly of polycyclic structures. 20.210.105 The use of 2-Propanamine, N-(1-methylethylidene)- as a transient intermediate is a hallmark of atom-economical and "green" chemical processes. researchgate.net

Applications in the Synthesis of Complex Organic Architectures

The roles described in the preceding sections culminate in the application of 2-Propanamine, N-(1-methylethylidene)- and its derivatives in the total synthesis of complex organic molecules, such as natural products and pharmaceuticals. Its utility as a versatile building block allows for the introduction of an isopropylamino moiety or for its use as a temporary structural element to facilitate key bond formations.

For instance, a synthetic strategy toward a complex target might involve an MCR where the imine is formed in situ to create a key intermediate. In another approach, it could be used as a protecting group for a primary amine while other parts of the molecule are elaborated. Following several steps, the protecting group would be removed under mild conditions to reveal the amine for a final transformation. The ability to serve multiple functions—as a protecting group, a precursor to nucleophilic enamines, or a component of a complex ligand—makes 2-Propanamine, N-(1-methylethylidene)- a valuable tool for synthetic chemists aiming to construct intricate molecular architectures efficiently.

Advanced Spectroscopic and Analytical Methodologies for the Characterization and Study of N 1 Methylethylidene 2 Propanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences, Solvent Effects, and Dynamic NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-(1-methylethylidene)-2-propanamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(1-methylethylidene)-2-propanamine would be expected to show characteristic signals for the different proton environments. The methyl protons of the isopropylidene group [(CH₃)₂C=] and the isopropyl group [-CH(CH₃)₂] would likely appear as distinct singlets or doublets, respectively. The methine proton of the isopropyl group [-CH(CH₃)₂] would exhibit a septet splitting pattern due to coupling with the six adjacent methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. Key resonances would include those for the imine carbon (C=N), the methyl carbons of the isopropylidene and isopropyl groups, and the methine carbon of the isopropyl group. The chemical shift of the imine carbon is particularly diagnostic.

Advanced Pulse Sequences: Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon framework. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons, respectively.

Solvent Effects: The chemical shifts observed in the NMR spectra of imines can be influenced by the solvent used for analysis. This is due to interactions between the solvent and the solute, which can alter the electronic environment of the nuclei. Studying these solvent effects can provide information about the solute-solvent interactions and the polarity of the molecule.

Dynamic NMR (DNMR) Studies: DNMR techniques can be used to study dynamic processes such as isomerism or tautomerism. researchgate.netfu-berlin.de For ketimines, DNMR could potentially be used to investigate the kinetics of imine bond formation and hydrolysis or to study conformational changes. nih.govacs.org For instance, time-resolved ¹H NMR can track the consumption of reactants and the formation of products in real-time. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for N-(1-methylethylidene)-2-Propanamine

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment |

| ¹H | ~1.1 | Doublet | -CH(CH ₃)₂ |

| ¹H | ~1.8 & ~2.0 | Singlets | =(CH ₃)₂ |

| ¹H | ~3.4 | Septet | -CH (CH₃)₂ |

| ¹³C | ~24 | -CH(C H₃)₂ | |

| ¹³C | ~28 & ~30 | =(C H₃)₂ | |

| ¹³C | ~50 | -C H(CH₃)₂ | |

| ¹³C | ~170 | >C =N- |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques: Fragmentation Pathways Analysis and High-Resolution Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of N-(1-methylethylidene)-2-propanamine, as well as for gaining structural information through the analysis of fragmentation patterns. researchgate.netnih.gov

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (99.17 g/mol for C₆H₁₃N) and a series of fragment ions. The fragmentation of ketimines in EI-MS often involves α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. nih.govnih.gov For N-(1-methylethylidene)-2-propanamine, this could lead to the loss of a methyl radical (CH₃•) or an isopropyl radical (C₃H₇•). The NIST WebBook provides mass spectral data for this compound, showing a top peak at m/z 42 and a second highest at m/z 84. nist.govnih.gov

Soft Ionization Techniques: Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization methods that typically produce a protonated molecule [M+H]⁺ with less fragmentation. acs.org This is particularly useful for confirming the molecular weight. High-resolution mass spectrometry (HRMS), often coupled with techniques like Orbitrap, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. nih.gov

Fragmentation Pathways: The study of fragmentation pathways in tandem mass spectrometry (MS/MS) provides detailed structural information. nih.gov By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated that is characteristic of the molecule's structure. gre.ac.uk Common fragmentation pathways for imines can include the loss of neutral molecules like ammonia (B1221849) or hydrocarbons. nih.gov

Table 2: Key Mass Spectral Data for N-(1-methylethylidene)-2-Propanamine

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Significance |

| HRMS | [M+H]⁺ | 100.1121 (calculated for C₆H₁₄N⁺) | Accurate mass for formula confirmation |

| EI-MS | M⁺ | 99 | Molecular Ion |

| EI-MS | [M-CH₃]⁺ | 84 | Loss of a methyl group |

| EI-MS | [C₃H₆N]⁺ | 56 | Fragment ion |

| EI-MS | [C₃H₄N]⁺ | 54 | Fragment ion |

| EI-MS | [C₃H₅]⁺ | 41 | Fragment ion |

Data based on typical fragmentation patterns for similar compounds and publicly available spectral data. nist.govnih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments and Conformational Analysis

IR Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds. libretexts.org The most prominent and diagnostic band is the C=N stretching vibration, which typically appears in the region of 1690-1640 cm⁻¹. Other key absorptions include C-H stretching vibrations for the alkyl groups (around 3000-2850 cm⁻¹) and C-H bending vibrations (around 1470-1365 cm⁻¹). The absence of a strong N-H stretching band (around 3500-3300 cm⁻¹) confirms the formation of the imine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N stretch is also observable in the Raman spectrum and can be quite intense. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Vibrational Mode Assignments: By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes can be assigned to the observed bands. acs.org This detailed assignment aids in a more complete understanding of the molecule's vibrational properties.

Conformational Analysis: Both IR and Raman spectroscopy can be used to study the conformational isomers of a molecule. organicchemistrytutor.com Different conformers may exhibit slightly different vibrational frequencies, and the relative intensities of these bands can provide information about the conformational equilibrium. For N-(1-methylethylidene)-2-propanamine, this could involve rotation around the C-N single bond. Computational studies suggest that for similar imines, steric and bond dipole interactions are the primary factors influencing conformational preferences. nih.gov

Table 3: Characteristic Vibrational Frequencies for N-(1-methylethylidene)-2-Propanamine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (sp³ hybridized) | 2970 - 2850 | IR, Raman |

| C=N Stretch | 1660 - 1640 | IR, Raman |

| C-H Bend (CH₃) | ~1465 and ~1375 | IR |

| C-N Stretch | 1250 - 1020 | IR |

These are general ranges and the exact frequencies will depend on the specific molecular environment.

X-ray Crystallography of Imine Co-crystals and Solid-State Derivatives: Determination of Molecular and Supramolecular Structure

While obtaining a single crystal of the liquid N-(1-methylethylidene)-2-propanamine for X-ray diffraction might be challenging, the formation of solid-state derivatives or co-crystals can provide invaluable structural information. tandfonline.comresearchgate.net

Molecular Structure Determination: X-ray crystallography can provide precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. This would definitively confirm the connectivity and stereochemistry of the compound. For N-(1-methylethylidene)-2-propanamine, this would include the geometry of the C=N double bond and the conformation of the isopropyl groups.

Supramolecular Structure: The study of co-crystals reveals how molecules interact with each other in the crystal lattice, forming supramolecular architectures. nih.gov These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking (if applicable). tandfonline.com Understanding these interactions is crucial in the field of crystal engineering. Although N-(1-methylethylidene)-2-propanamine itself lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atom in co-crystals with suitable donor molecules.

Imine Co-crystals: The formation of co-crystals with other molecules can facilitate crystallization and provide a solid sample for X-ray analysis. The choice of co-former can influence the resulting supramolecular assembly. For instance, co-crystallization with acids could lead to the formation of iminium salts, where the nitrogen atom is protonated.

Chromatographic Techniques for Separation and Purity Assessment: Method Development in GC-MS and LC-MS

Chromatographic techniques are essential for separating N-(1-methylethylidene)-2-propanamine from reaction mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds like N-(1-methylethylidene)-2-propanamine. The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. nih.gov Method development in GC-MS involves optimizing parameters such as the temperature program, carrier gas flow rate, and the type of GC column to achieve good separation and peak shape. It is important to note that the use of certain solvents like methanol (B129727) or ethanol (B145695) in GC-MS analysis of amines can sometimes lead to the formation of condensation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.govconsensus.app For N-(1-methylethylidene)-2-propanamine, reversed-phase LC could be employed, where separation is based on the compound's hydrophobicity. Method development in LC-MS involves selecting the appropriate column, mobile phase composition (including organic modifier and additives like formic acid or ammonium (B1175870) formate), and gradient elution profile. youtube.com The reactivity of the imine bond, which can be prone to hydrolysis in aqueous mobile phases, needs to be considered during method development. chromforum.orgnih.gov

Purity Assessment: Both GC-MS and LC-MS can be used to assess the purity of a sample of N-(1-methylethylidene)-2-propanamine. The presence of impurities would be indicated by additional peaks in the chromatogram, which can then be identified by their mass spectra.

Hyphenated Techniques and Advanced Spectroscopic Combinations in Complex Mixture Analysis and Structural Confirmation

The combination of different analytical techniques, known as hyphenation, provides a powerful approach for the comprehensive analysis of complex mixtures and for unambiguous structural confirmation.

GC-MS and LC-MS: As discussed previously, the coupling of chromatographic separation with mass spectrometric detection is a cornerstone of modern analytical chemistry, enabling the identification of individual components in a mixture. nih.govnih.gov

LC-NMR: The hyphenation of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the acquisition of NMR spectra of separated components directly. This is particularly useful for the structural elucidation of unknown impurities or degradation products without the need for isolation.

GC-IR: Gas chromatography-infrared spectroscopy (GC-IR) provides IR spectra of compounds as they elute from the GC column, offering complementary structural information to mass spectrometry.

Advanced Spectroscopic Combinations: For definitive structural confirmation, a combination of one-dimensional and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy is often employed. The collective data from these techniques provide a highly detailed and confident picture of the molecule's structure. For instance, after initial identification by GC-MS, HRMS can confirm the elemental composition, and detailed 2D NMR experiments can establish the precise bonding network.

In the context of complex mixtures, such as reaction monitoring or environmental analysis, these hyphenated and combined approaches are indispensable for separating, identifying, and quantifying N-(1-methylethylidene)-2-propanamine and related substances.

Theoretical and Computational Investigations of N 1 Methylethylidene 2 Propanamine

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-methylethylidene)-2-propanamine at an atomic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Electronic Structure and Bonding Analysis: The molecule features a characteristic imine (C=N) double bond, which is central to its chemistry. The nitrogen atom possesses a lone pair of electrons, and the C=N bond consists of one sigma (σ) bond and one pi (π) bond. The nitrogen atom is sp² hybridized, as is the imine carbon. A bonding analysis reveals the distribution of electron density, with the highest density located around the electronegative nitrogen atom and within the covalent bonds. The C-N single bond and the C=N double bond exhibit distinct bond lengths and strengths, which can be precisely calculated.

Molecular Orbital (MO) Theory: MO theory describes the delocalized nature of electrons across the entire molecule by combining atomic orbitals to form molecular orbitals. youtube.com For N-(1-methylethylidene)-2-propanamine, the most critical orbitals are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is primarily localized on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO is predominantly centered on the antibonding π* orbital of the C=N double bond. Its energy relates to the molecule's ability to accept electrons, indicating the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.40 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.20 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 9.60 |

Note: The values in Table 1 are illustrative, based on the experimental ionization energy which approximates -EHOMO. chemeo.com Actual LUMO and gap energies would require specific DFT calculations.

Reaction Pathway Modeling: Transition State Theory, Reaction Energy Profiles, and Kinetic Simulations

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, such as the formation or hydrolysis of N-(1-methylethylidene)-2-propanamine.

Transition State Theory (TST): TST provides a framework for understanding reaction rates by examining the "transition state," which is the highest energy point along a reaction coordinate. nih.gov Computational methods are used to locate the geometry and energy of this activated complex, which is a saddle point on the potential energy surface. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction's speed.

Reaction Energy Profiles: For the formation of N-(1-methylethylidene)-2-propanamine from acetone (B3395972) and isopropylamine (B41738), a reaction energy profile can be modeled. This profile charts the energy changes as the reaction progresses from reactants to products through intermediates and transition states. The typical mechanism involves:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a zwitterionic intermediate.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group, followed by the elimination of a water molecule to form an iminium ion.

Deprotonation to yield the final imine product.

Each step has an associated transition state and energy barrier that can be calculated. Studies on similar, smaller imines have shown that explicit water molecules can act as catalysts, lowering the energy barriers for proton transfer steps. semanticscholar.org

Kinetic Simulations: Using the activation energies derived from the reaction energy profile, kinetic simulations can predict reaction rate constants at different temperatures. These simulations, often based on the Eyring equation from TST, allow for a quantitative understanding of how quickly the imine is formed or hydrolyzed under various conditions, providing insights that are crucial for controlling chemical processes.

Conformational Analysis and Potential Energy Surfaces of N-(1-methylethylidene)-2-Propanamine

The presence of single bonds in N-(1-methylethylidene)-2-propanamine allows for rotation, leading to different spatial arrangements or conformations.

Conformational Analysis: This involves identifying all stable conformers (energy minima) and the transition states that connect them. The key rotatable bond in this molecule is the C-N single bond between the isopropyl group and the nitrogen atom. Rotation around this bond will lead to different relative orientations of the isopropyl group with respect to the rest of the molecule. Computational methods can systematically rotate this bond and calculate the energy at each step to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. The 3D conformer of the molecule is available in public databases like PubChem. nih.gov

Potential Energy Surfaces (PES): A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters. For N-(1-methylethylidene)-2-propanamine, a simplified 1D PES can be generated by plotting the energy against the dihedral angle of the rotating C-N bond. This plot would show energy wells corresponding to stable conformers and energy peaks corresponding to the rotational barriers (transition states). A comprehensive analysis would involve varying multiple dihedral angles simultaneously to map out a more complex, multi-dimensional PES, offering a complete picture of the molecule's flexibility.

Molecular Dynamics Simulations: Understanding Solvent Effects and Intermolecular Interactions

While quantum calculations are ideal for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

Understanding Solvent Effects: The behavior of N-(1-methylethylidene)-2-propanamine can be significantly influenced by the surrounding solvent. MD simulations can model the molecule in a "box" filled with solvent molecules (e.g., water, ethanol). These simulations reveal how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonding between the imine's nitrogen atom and protic solvent molecules, affect its conformation and stability. For reactions, MD can show how the solvent shell stabilizes or destabilizes reactants, intermediates, and transition states.

Intermolecular Interactions: MD simulations are also used to understand how multiple molecules of N-(1-methylethylidene)-2-propanamine interact with each other in a pure liquid state. These simulations calculate non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) to predict bulk properties like density, viscosity, and enthalpy of vaporization. chemeo.com This provides a molecular-level explanation for the macroscopic physical properties of the substance.

Prediction of Spectroscopic Parameters via Computational Methods and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy (IR): Calculations of vibrational frequencies are standard. These predicted frequencies correspond to the stretching and bending modes of the molecule's bonds. The most characteristic predicted peak would be for the C=N imine stretch. Comparing the computed IR spectrum with an experimental one helps to confirm the molecule's structure and the accuracy of the computational method.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations determine the magnetic shielding around each nucleus, which is sensitive to the local electronic environment. Predicted NMR spectra can aid in the assignment of peaks in experimental spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption of UV-Vis light. For N-(1-methylethylidene)-2-propanamine, this would likely involve an n → π* transition, where an electron is promoted from the nitrogen lone pair (HOMO) to the C=N antibonding orbital (LUMO).

Mass Spectrometry: While mass spectra are not directly predicted in the same way, theoretical calculations can help interpret fragmentation patterns observed in electron ionization mass spectrometry. By calculating the energies of various potential fragment ions, a likely fragmentation pathway can be proposed to explain the observed peaks in an experimental mass spectrum, such as the one available in the NIST database. nist.gov

| Property | Type | Value | Source |

|---|---|---|---|

| Molecular Weight | Computed | 99.17 g/mol | nih.gov |

| Enthalpy of Formation (gas, ΔfH°gas) | Calculated (Joback Method) | -100.02 kJ/mol | chemeo.com |

| Ionization Energy (IE) | Experimental | 8.40 ± 0.20 eV | chemeo.com |

| Topological Polar Surface Area | Computed | 12.4 Ų | nih.gov |

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency. It is particularly valuable for predicting the reactivity and selectivity of molecules.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the molecule's character as an electrophile (electron acceptor).

For an electrophilic attack (reaction with a nucleophile), the site with the highest value of the Fukui function f⁻ is the most reactive. This is expected to be the nitrogen atom.

For a nucleophilic attack (reaction with an electrophile), the site with the highest f⁺ value is favored. This is predicted to be the imine carbon atom.

These DFT-based reactivity predictions are crucial for understanding why the molecule reacts the way it does and for designing new synthetic pathways. For instance, DFT provides powerful tools to infer reactivity trends and selectivity in organic reactions. nih.govresearchgate.net

Derivatives and Analogues of N 1 Methylethylidene 2 Propanamine: Synthesis and Research Applications

Structure-Activity Relationship (SAR) Studies of Functionalized Imine Analogues in Chemical Reactivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and properties. For analogues of N-(1-methylethylidene)-2-propanamine, SAR studies primarily focus on the electronic and steric effects of substituents on the imine core. These studies are instrumental in designing catalysts and synthetic intermediates with tailored reactivity.

The reactivity of imines is significantly influenced by the nature of the groups attached to both the nitrogen and the imine carbon. For instance, the introduction of electron-withdrawing groups on the nitrogen atom can enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. The steric hindrance around the imine bond also plays a critical role, dictating the accessibility of the reactive center to other molecules.

In the context of catalysis, functionalized imine analogues are often employed as ligands for metal catalysts. The electronic properties of the substituents on the imine ligand can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. For example, in a study of N-arylrolipram derivatives, which contain an imide moiety, modifications to the N-phenyl group led to the identification of highly potent inhibitors of phosphodiesterase 4 (PDE4). nih.gov While not a direct analogue of N-(1-methylethylidene)-2-propanamine, this research highlights the principle of how substituent changes can dramatically alter biological or chemical activity.

Similarly, studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have shown that the lipophilicity of the substituent at the 4-position correlates with affinity for serotonin (B10506) receptors. nih.gov This demonstrates how systematic changes to a parent structure can be used to fine-tune its interaction with biological targets, a principle that is equally applicable to the chemical reactivity of N-(1-methylethylidene)-2-propanamine analogues in synthetic contexts.

A summary of how different substituents might influence the reactivity of N-(1-methylethylidene)-2-propanamine analogues is presented in the interactive table below.

| Substituent Type at N- or C-position | Expected Effect on Imine Carbon Electrophilicity | Expected Impact on Reactivity with Nucleophiles |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Increase | Enhanced reactivity |

| Electron-Donating Group (e.g., -OCH3, -N(CH3)2) | Decrease | Reduced reactivity |

| Bulky Steric Group (e.g., -t-Bu) | No significant electronic effect | Decreased reactivity due to steric hindrance |

| Small Steric Group (e.g., -H, -CH3) | No significant electronic effect | Increased reactivity due to less steric hindrance |

Stereoselective Synthesis of Chiral Imine Derivatives and Their Applications

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly for the production of pharmaceuticals and fine chemicals. Chiral imine derivatives of N-(1-methylethylidene)-2-propanamine can be synthesized and utilized in stereoselective reactions, acting as chiral auxiliaries or as precursors to chiral products.

One common strategy for the stereoselective synthesis of chiral amines involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. osi.lv This reagent can be condensed with ketones to form chiral N-sulfinyl imines. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, and the auxiliary can then be cleaved to yield the chiral amine. While not directly starting from N-(1-methylethylidene)-2-propanamine, this methodology can be applied to the synthesis of its chiral derivatives. For example, the diastereoselective reduction of atropisomeric N-tert-butanesulfinylketimines has been reported as a method for the asymmetric synthesis of 1,3-diamines. osi.lv

Another approach involves the use of a chiral catalyst to direct the enantioselective transformation of a prochiral imine. For instance, palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group has been shown to produce rotationally stable N-C axially chiral sulfonamides with good enantioselectivity. mdpi.com This highlights the potential for developing catalytic enantioselective methods for the functionalization of N-(1-methylethylidene)-2-propanamine derivatives.

The application of chiral imine derivatives is widespread in asymmetric synthesis. They can be used as electrophiles in reactions with nucleophiles, where the stereochemical outcome is controlled by the chiral moiety on the imine. For example, the enantioselective intramolecular aminative functionalization of unactivated alkenes is a powerful strategy for the synthesis of chiral nitrogen heterocycles. researchgate.net

The table below summarizes some approaches to the stereoselective synthesis involving imine derivatives.

| Synthetic Strategy | Description | Potential Application for N-(1-methylethylidene)-2-propanamine Derivatives |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Condensation with a chiral amine to form a chiral imine, followed by diastereoselective addition and removal of the auxiliary. |

| Chiral Catalyst | A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | Enantioselective reduction or addition to the C=N bond of N-(1-methylethylidene)-2-propanamine or its derivatives. |

| Asymmetric Cyclization | An intramolecular reaction that creates a chiral cyclic product from an achiral or prochiral precursor. | Use of a chiral derivative of N-(1-methylethylidene)-2-propanamine in an intramolecular reaction to form a chiral N-heterocycle. |

Research on Stable and Unstable Imine Derivatives for Specific Synthetic or Catalytic Roles

The stability of imine derivatives of N-(1-methylethylidene)-2-propanamine can be tuned by the introduction of various functional groups. Both stable and unstable derivatives have found specific roles in synthetic and catalytic applications.

Stable imine derivatives are often used as ligands in coordination chemistry. The nitrogen atom of the imine can coordinate to a metal center, and the substituents on the imine can be used to modulate the properties of the resulting metal complex. For instance, rhodium(I), palladium(II), zinc(II), and cadmium(II) complexes of the Schiff base N-(2-thienylmethylidene)-1-propanamine have been synthesized and characterized. jocpr.com In these complexes, the imine coordinates to the metal through both the nitrogen and a sulfur atom from the thiophene (B33073) ring, forming stable bidentate ligands. jocpr.com Such complexes can exhibit interesting catalytic activities.

Unstable or transient imine derivatives are often generated in situ and immediately trapped by a reagent in the reaction mixture. This approach is particularly useful for accessing highly reactive species that cannot be isolated. For example, the in situ generation of imines from aldehydes and amines is a common step in many multi-component reactions. The transient imine can then react with a nucleophile to form a more complex product in a single pot. While specific examples for N-(1-methylethylidene)-2-propanamine are not extensively documented in this context, the principle is widely applied in organic synthesis.

The stability of imine derivatives can be influenced by several factors, as detailed in the table below.

| Factor | Influence on Stability | Example |

| Conjugation | Increased stability | An aryl group attached to the imine carbon or nitrogen can stabilize the C=N bond through resonance. |

| Steric Hindrance | Increased stability | Bulky groups around the imine bond can protect it from nucleophilic attack, increasing its kinetic stability. |

| Electronic Effects | Variable | Electron-withdrawing groups can make the imine more susceptible to hydrolysis, decreasing its stability in the presence of water. |

| Chelation | Increased stability | Formation of a chelate ring with a metal ion can significantly stabilize the imine through the chelate effect. |

Incorporation of the N-(1-methylethylidene)-2-Propanamine Moiety into Macrocyclic and Polymeric Architectures

The incorporation of the N-(1-methylethylidene)-2-propanamine moiety, or more generally, imine functionalities, into macrocyclic and polymeric structures can impart unique properties to these materials. The imine bond can serve as a dynamic covalent bond, allowing for the synthesis of self-healing materials and dynamic combinatorial libraries.

Macrocycles containing nitrogen atoms are of great interest due to their ability to act as hosts for guest molecules and as catalysts. mdpi.com The synthesis of nitrogen-containing macrocycles can be achieved through the cyclocondensation of diamines and dicarbonyl compounds, which forms imine linkages. mdpi.com These imine-containing macrocycles can then be reduced to the corresponding more stable amine macrocycles. mdpi.com While specific examples of macrocycles containing the N-(1-methylethylidene)-2-propanamine unit are not widely reported, the general strategies for synthesizing imine-based macrocycles are well-established. For example, the synthesis of macrocycles through the reaction of diamines with dicarbonyl compounds often proceeds via a [2+2] cyclocondensation. nih.gov

In polymer chemistry, the incorporation of imine functionalities can be achieved by either polymerizing monomers containing an imine group or by post-polymerization modification of a pre-existing polymer. For example, polymers with antibacterial properties can be synthesized by introducing nitrogen-containing functional groups. mdpi.com The reversible nature of the imine bond can be exploited in the design of responsive polymers that can change their properties in response to a stimulus such as pH.

The table below outlines some methods for incorporating imine functionalities into larger molecular architectures.

| Architecture | Method of Incorporation | Potential Properties and Applications |

| Macrocycle | Cyclocondensation of a diamine and a dicarbonyl compound. | Host-guest chemistry, catalysis, molecular recognition. |

| Polymer | Polymerization of an imine-containing monomer. | Self-healing materials, responsive polymers, drug delivery. |

| Polymer | Post-polymerization modification of a polymer with an amine or carbonyl compound. | Functional materials with tunable properties. |

Environmental and Green Chemistry Aspects in the Research of N 1 Methylethylidene 2 Propanamine

Degradation and Transformation Pathways in Model Environmental Systems: Mechanistic Insights

The environmental persistence and transformation of N-(1-methylethylidene)-2-propanamine are governed by several key degradation pathways. The inherent reactivity of the imine bond (C=N) is central to its breakdown in environmental matrices such as soil and water.

Hydrolysis: The primary and most well-understood degradation pathway for N-(1-methylethylidene)-2-propanamine is hydrolysis. The carbon-nitrogen double bond is susceptible to cleavage by water, a reaction that is often accelerated in acidic or basic conditions. This reversible process regenerates the parent compounds, isopropylamine (B41738) and acetone (B3395972). mdpi.comresearchgate.net The mechanism typically involves the nucleophilic attack of water on the imine carbon, followed by proton transfer and subsequent cleavage of the C-N bond. gordon.edu

Biodegradation: While specific studies on the biodegradation of N-(1-methylethylidene)-2-propanamine are limited, the degradation of similar chemical structures, such as amines, by microorganisms is well-documented. numberanalytics.com It is plausible that microbial enzymes, such as hydrolases or oxidoreductases, could play a role in its breakdown. For instance, bacteria are known to degrade various amino acid-containing compounds and aromatic amines, often initiating the process with the cleavage of amide or amine linkages. numberanalytics.comhanyang.ac.kr Such enzymatic processes could potentially hydrolyze the imine bond or oxidize the molecule, initiating its breakdown into smaller, more readily biodegradable fragments.

Photodegradation: Imines can undergo degradation when exposed to light, a process known as photodegradation. koreascience.krsemanticscholar.org The absorption of ultraviolet (UV) radiation can excite the molecule, leading to bond cleavage or reactions with other atmospheric components like radicals. Photo-oxidation, for example, can convert the imine group into other oxidation products. mdpi.com Research into the photoelectrochemical oxidation of similar amines to imines suggests that light-induced processes can be a significant transformation pathway. koreascience.krsemanticscholar.org

Table 1: Potential Environmental Degradation Pathways for N-(1-methylethylidene)-2-Propanamine

| Degradation Pathway | Description | Key Factors | Potential Products |

|---|---|---|---|

| Hydrolysis | Cleavage of the C=N bond by water. | pH (acid or base catalysis), water availability. | Isopropylamine, Acetone |

| Biodegradation | Microbial breakdown via enzymatic action. | Presence of adapted microorganisms, soil/water conditions. | Smaller organic molecules, ammonia (B1221849), carbon dioxide. |

| Photodegradation | Degradation initiated by the absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. | Oxidized by-products, smaller fragments. |

Development of Sustainable Synthetic Routes and Atom Economy Considerations in Imine Chemistry

The principles of green chemistry are increasingly influencing the synthesis of imines, aiming to replace traditional methods that often involve hazardous solvents and energy-intensive conditions. gordon.edugoogle.com

Traditional Synthesis: Conventionally, imines are synthesized through the condensation of a primary amine with a carbonyl compound, often requiring the removal of the water by-product through methods like azeotropic distillation with solvents such as toluene (B28343). google.commasterorganicchemistry.com These methods can have a low atom economy and generate significant solvent waste.

Sustainable Synthetic Routes:

Green Solvents: Research has demonstrated the successful synthesis of imines in more environmentally benign solvents like water or ethyl L-lactate, which is an FDA-approved food additive. gordon.edugoogle.comdigitellinc.com These methods can be highly efficient at ambient temperatures and reduce the need for hazardous organic solvents. gordon.edu

Solvent-Free and Catalyst-Free Synthesis: Some of the most sustainable approaches involve performing the reaction under neat (solvent-free) conditions. peerj.com Catalyst-free methods that utilize pressure reduction to remove the water by-product have also been developed, resulting in high yields of pure product without the need for purification with organic solvents. scirp.org

Transition Metal and Micellar Catalysis: The use of transition metal catalysts, such as those based on copper, can enable the direct synthesis of imines from amines under milder conditions. rsc.orgresearchgate.net Micellar catalysis, where reactions occur in aqueous surfactant solutions, offers a way to avoid hazardous solvents and can intensify reactions by increasing local reactant concentrations. rsc.orgresearchgate.net

Table 2: Comparison of Synthetic Routes for Imine Synthesis

| Synthetic Route | Solvents | Conditions | Atom Economy | Green Chemistry Advantages |

|---|---|---|---|---|

| Traditional Condensation | Toluene, Dichloromethane google.com | Reflux, water removal (e.g., Dean-Stark trap) google.com | Lower practical atom economy due to solvent and potential dehydrating agents. | Established and versatile. |

| Green Solvents | Water, Ethyl L-lactate gordon.edudigitellinc.com | Often ambient temperature. gordon.edu | High, especially if no additional reagents are needed. | Use of benign solvents, reduced energy consumption. gordon.edu |

| Solvent-Free (Neat) | None | Often requires a catalyst. peerj.com | Very high. | Eliminates solvent waste. peerj.com |

| Catalyst-Free/Pressure Reduction | None | Reduced pressure to remove water. scirp.org | Very high. | Avoids catalyst contamination and solvent use. scirp.org |

| Micellar Catalysis | Water with surfactants. rsc.org | Often mild temperatures. rsc.org | High. | Avoids organic solvents, can enhance reaction rates. rsc.org |

Waste Minimization and By-product Management Strategies in Industrial Imine Synthesis

In an industrial context, minimizing waste and managing by-products are critical for both environmental responsibility and economic viability.

Catalyst Recycling: When catalysts are used in imine synthesis, employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy. peerj.com For example, solid acid catalysts like Amberlyst® 15 have been used for imine synthesis and can be filtered off and recycled. peerj.com Similarly, metal oxide catalysts like CeO2 have shown potential for recycling after washing and calcination. researchgate.net

Solvent Selection and Recycling: The choice of solvent has a major impact on waste generation. Using greener solvents like water or bio-based solvents reduces the toxicity of waste streams. google.comorientjchem.org Where organic solvents are necessary, implementing solvent recovery and recycling systems is crucial.

Process Intensification: Techniques like flow chemistry can lead to significant waste reduction. Continuous flow reactors offer better control over reaction conditions, leading to higher yields and selectivities, thus minimizing by-product formation. acs.orgrsc.org The smaller reaction volumes also enhance safety. beilstein-journals.org

By-product Valorization: The primary by-product in the condensation synthesis of N-(1-methylethylidene)-2-propanamine is water, which is benign. However, side reactions can lead to other impurities. Strategies to valorize by-products, or to optimize reaction conditions to prevent their formation, are important aspects of waste management.

Table 3: Waste Minimization Strategies in Imine Synthesis

| Strategy | Description | Environmental Benefit |

|---|---|---|